molecular formula C8H11BrClN B591938 (S)-1-(2-Bromophenyl)ethanamine hydrochloride CAS No. 1187931-26-5

(S)-1-(2-Bromophenyl)ethanamine hydrochloride

Cat. No.: B591938
CAS No.: 1187931-26-5
M. Wt: 236.537
InChI Key: MPTGUFFHOKLEFK-RGMNGODLSA-N
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Description

(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an ethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Bromophenyl)ethanamine hydrochloride typically involves the bromination of a suitable precursor followed by amination. One common method is the bromination of 2-phenylethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Bromophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent phenylethanamine.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted ethanamines.
  • Oxidation reactions produce imines or amides.
  • Reduction reactions yield phenylethanamine.

Scientific Research Applications

(S)-1-(2-Bromophenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the context of its use. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2-(2-Bromophenyl)ethylamine
  • 2-Bromoethylamine
  • 2-Phenethylamines

Comparison: (S)-1-(2-Bromophenyl)ethanamine hydrochloride is unique due to its chiral nature and specific substitution pattern. Compared to 2-(2-Bromophenyl)ethylamine, it offers enhanced selectivity in biological applications. Its bromine atom provides distinct reactivity compared to 2-Phenethylamines, making it valuable in synthetic chemistry.

Properties

IUPAC Name

(1S)-1-(2-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTGUFFHOKLEFK-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-26-5
Record name (S)-1-(2-Bromophenyl)-ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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